

An In-depth Technical Guide to Isopropyl 3-Aminocrotonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl 3-aminocrotonate*

Cat. No.: *B017612*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 3-aminocrotonate is a key organic intermediate with the CAS number 14205-46-0. [1][2] It is a versatile building block, primarily recognized for its crucial role in the synthesis of 1,4-dihydropyridine derivatives, a class of compounds with significant pharmacological applications, including the calcium channel blocker nimodipine.[3][4][5][6] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in further chemical transformations.

Chemical and Physical Properties

Isopropyl 3-aminocrotonate is a colorless to pale yellow liquid under standard conditions.[1] It possesses a unique molecular structure that includes an activated double bond and an amino-functionalized carbonyl group, which are responsible for its reactivity.[1]

Table 1: Physicochemical Properties of **Isopropyl 3-aminocrotonate**

Property	Value
CAS Number	14205-46-0
Molecular Formula	C ₇ H ₁₃ NO ₂ [1] [2]
Molecular Weight	143.18 g/mol [2]
Appearance	Colorless to light yellow clear liquid [1]
Melting Point	19-23 °C
Boiling Point	80 °C @ 1 mmHg
Density	0.986 - 0.990 g/cm ³
Refractive Index	1.4870 - 1.4910 (at 20 °C)
Solubility	Limited solubility in water; soluble in organic solvents such as ethanol, acetone, ether, chloroform, and ethyl acetate. [1]
pKa (Predicted)	5.36 ± 0.70 [1]

Synthesis of Isopropyl 3-aminocrotonate

The synthesis of **Isopropyl 3-aminocrotonate** can be achieved through several methods. A common and efficient approach involves the reaction of isopropyl acetoacetate with an ammonia source. The following protocol is a detailed method for this synthesis.

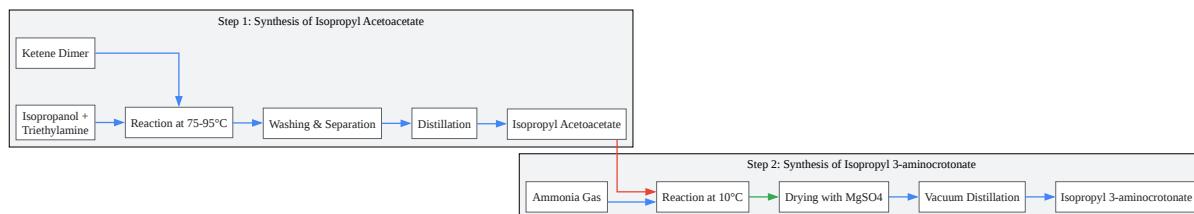
Experimental Protocol: Synthesis from Isopropyl Acetoacetate and Ammonia

This protocol is based on a method where isopropyl acetoacetate is first synthesized from a ketene dimer and isopropyl alcohol, followed by amination.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- Isopropanol
- Triethylamine

- Ketene dimer
- Ammonia gas
- 10% Sodium carbonate solution
- Anhydrous magnesium sulfate or sodium chloride for drying[5][6]


Step 1: Synthesis of Isopropyl Acetoacetate

- To a reaction vessel, add 65 kg of isopropanol and 0.5 kg of triethylamine.[5]
- Heat the mixture to 75 °C.[5]
- Slowly add 90 kg of ketene dimer over a period of 2 hours, maintaining the temperature at 80 ± 2 °C.[5]
- After the addition is complete, continue the reaction for 3 hours at 95 °C.[5]
- Cool the reaction mixture to room temperature.
- Wash the mixture with a 10% sodium carbonate solution, followed by two washes with water. [4]
- Separate the organic layer and concentrate it to remove most of the unreacted starting materials.
- Purify the resulting crude isopropyl acetoacetate by fractional distillation.

Step 2: Synthesis of **Isopropyl 3-aminocrotonate**

- Cool the reaction vessel containing the synthesized isopropyl acetoacetate to 10 °C.[5]
- Introduce 18 kg of ammonia gas into the vessel over 5 hours.[5]
- Allow the reaction to proceed for an additional 3 hours with insulation.[5]
- Add 4.3 kg of anhydrous magnesium sulfate to the reaction mixture and stir for 30 minutes to remove water.[5]

- Allow the mixture to settle for 3 hours and then separate the aqueous layer.
- The final product, **Isopropyl 3-aminocrotonate**, is obtained as a colorless oil by distillation under reduced pressure.[5][6] The yield is approximately 82.2% with a purity of around 98.4%. [5]

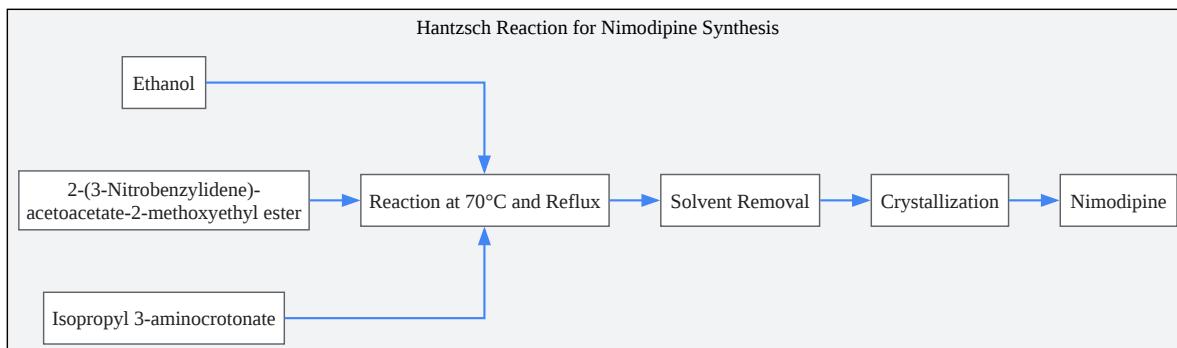
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Isopropyl 3-aminocrotonate**.

Application in Pharmaceutical Synthesis: The Hantzsch Pyridine Synthesis

A major application of **Isopropyl 3-aminocrotonate** is in the Hantzsch pyridine synthesis, a multi-component reaction that produces dihydropyridine derivatives.[7][8] These compounds are of great interest in medicinal chemistry. For instance, nimodipine, a calcium channel blocker used to treat cerebral vasospasm, is synthesized using this method.[5][6]

Experimental Protocol: Synthesis of Nimodipine


This protocol outlines the cyclization reaction between **Isopropyl 3-aminocrotonate** and 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester to form nimodipine.[5]

Materials:

- **Isopropyl 3-aminocrotonate**
- 2-(3-Nitrobenzylidene)-acetoacetate-2-methoxyethyl ester
- Ethanol
- Isopropanol
- Thiane

Procedure:

- In a reaction vessel, combine 56 kg of **Isopropyl 3-aminocrotonate**, 100 kg of 2-(3-Nitrobenzylidene)-acetoacetate-2-methoxyethyl ester, and 122 kg of ethanol.[5]
- Heat the mixture to 70 °C and maintain for 1 hour.[5]
- Increase the temperature to induce reflux and continue the reaction for another hour.[5]
- Remove the ethanol by distillation under reduced pressure until no more solvent distills off.[5]
- To the reaction mixture, add 74 kg of isopropanol and 220 kg of thiane.[5]
- Cool the mixture to 60 °C and allow it to crystallize for 1 hour.[5]
- Continue cooling to 25 °C.[5]
- Collect the resulting faint yellow nimodipine crystals by centrifugation, followed by washing and drying.[5] The yield is approximately 87.6%. [5]

[Click to download full resolution via product page](#)

Caption: Workflow for the Hantzsch synthesis of nimodipine.

Safety and Handling

Isopropyl 3-aminocrotonate is a combustible liquid and can cause skin and serious eye irritation. It is moderately toxic if ingested and has low toxicity upon inhalation.^[1] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon) at 2–8 °C.^[1]

Conclusion

Isopropyl 3-aminocrotonate is a valuable chemical intermediate with well-defined properties and established synthetic routes. Its primary utility lies in the construction of heterocyclic compounds, most notably in the pharmaceutical industry for the synthesis of dihydropyridine-based drugs. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. CN104402745A - Method for synthesizing isopropyl 3-aminocrotonate - Google Patents [patents.google.com]
- 5. CN105732484A - Preparation method of Nimodipine - Google Patents [patents.google.com]
- 6. CN102174012B - Preparation method of nimodipine - Google Patents [patents.google.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isopropyl 3-Aminocrotonate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b017612#isopropyl-3-aminocrotonate-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com